Thiopheneglyoxal

Description

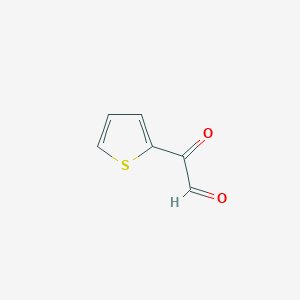

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-thiophen-2-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-4-5(8)6-2-1-3-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVGLIZLQMRBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930095 | |

| Record name | Oxo(thiophen-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138380-43-5 | |

| Record name | Oxo(thiophen-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Thiopheneglyoxal from 2-Acetylthiophene: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 2-Thiopheneglyoxal in Medicinal Chemistry

Thiophene and its derivatives are cornerstone scaffolds in the field of medicinal chemistry, renowned for their wide array of pharmacological activities.[1][2][3][4][5] These five-membered, sulfur-containing heterocyclic compounds are integral to the structure of numerous therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents, among others.[2][3][4] The versatility of the thiophene ring allows for extensive functionalization, enabling medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates to enhance their therapeutic indices.[1]

Within this important class of molecules, 2-thiopheneglyoxal emerges as a pivotal synthetic intermediate. Its 1,2-dicarbonyl functionality serves as a versatile handle for the construction of more complex molecular architectures, particularly in the synthesis of novel heterocyclic systems with potential biological activity. This guide provides an in-depth technical overview of the synthesis of 2-thiopheneglyoxal from the readily available starting material, 2-acetylthiophene, with a focus on the well-established Riley oxidation.

The Riley Oxidation: A Strategic Approach to α-Dicarbonyl Synthesis

The conversion of an activated methylene group adjacent to a carbonyl to a 1,2-dicarbonyl is a key transformation in organic synthesis. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant, is a highly effective method for this purpose.[6][7][8][9] First reported by Harry Lister Riley and his colleagues in 1932, this reaction has since become a staple in the synthetic chemist's toolbox for accessing α-diketones and related compounds.[6][7]

The selection of the Riley oxidation for the synthesis of 2-thiopheneglyoxal from 2-acetylthiophene is underpinned by several key advantages:

-

Specificity: Selenium dioxide selectively oxidizes the α-methyl group of 2-acetylthiophene to the corresponding glyoxal without affecting the thiophene ring.

-

Efficiency: The reaction generally proceeds in good yields, making it a practical choice for laboratory-scale synthesis.

-

Established Precedent: The oxidation of acetophenone to phenylglyoxal using selenium dioxide is a well-documented and reliable procedure, providing a strong basis for its application to the thiophene analog.[10][11]

However, it is imperative to acknowledge the toxicity of selenium compounds. All manipulations involving selenium dioxide and its byproducts must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[8][9]

Reaction Mechanism: A Stepwise Look at the Oxidation Process

The mechanism of the Riley oxidation of ketones is a well-elucidated process that proceeds through a series of distinct steps.[7][12][13] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Enolization: The reaction is initiated by the enolization of 2-acetylthiophene in the presence of a protic solvent or trace acid. The enol tautomer is the active nucleophile in the initial step.

-

Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenium dioxide (in its hydrated form, selenous acid, H₂SeO₃).[9]

-

Dehydration and Rearrangement: A subsequent dehydration and rearrangement lead to the formation of a key intermediate.

-

Hydrolysis: Finally, hydrolysis of the intermediate liberates the desired 1,2-dicarbonyl product, 2-thiopheneglyoxal, and elemental selenium as a red precipitate.[7]

The overall transformation can be visualized through the following workflow:

Figure 1: Conceptual workflow for the synthesis of 2-thiopheneglyoxal.

Experimental Protocol: A Self-Validating System for Synthesis

This protocol is adapted from the well-established procedure for the synthesis of phenylglyoxal from acetophenone and should be performed with strict adherence to safety precautions.[11]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |

| 2-Acetylthiophene | 126.17 | 12.6 g (0.1 mol) | Ensure purity by distillation if necessary. |

| Selenium Dioxide (SeO₂) | 110.96 | 11.1 g (0.1 mol) | Highly Toxic! Handle only in a fume hood with proper PPE. |

| 1,4-Dioxane | 88.11 | 60 mL | Can be substituted with 95% ethanol.[11] |

| Water | 18.02 | 2 mL | |

| Diethyl Ether | 74.12 | As needed for filtration | |

| Celite® | N/A | For filtration pad | |

| Anhydrous Magnesium Sulfate | 120.37 | For drying organic phase |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1,4-dioxane (60 mL), selenium dioxide (11.1 g, 0.1 mol), and water (2 mL).

-

Dissolution of SeO₂: Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.

-

Addition of 2-Acetylthiophene: Add 2-acetylthiophene (12.6 g, 0.1 mol) to the reaction mixture in one portion.

-

Reflux: Heat the mixture to reflux and maintain reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a red precipitate of elemental selenium is a visual indicator of the reaction's progress.

-

Work-up and Filtration: After the reaction is complete, cool the mixture to room temperature. Decant the hot solution from the precipitated selenium. Dilute the mixture with diethyl ether.

-

Removal of Selenium: Filter the suspension through a short pad of Celite® to remove any remaining finely divided selenium. Wash the filter cake with diethyl ether.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-thiopheneglyoxal can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

The reaction scheme can be visualized as follows:

Figure 2: Reaction scheme for the synthesis of 2-thiopheneglyoxal.

Characterization of 2-Thiopheneglyoxal

The identity and purity of the synthesized 2-thiopheneglyoxal should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the glyoxal moiety.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of 2-thiopheneglyoxal from 2-acetylthiophene via the Riley oxidation is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can efficiently produce high-purity 2-thiopheneglyoxal. This, in turn, opens up avenues for the synthesis of novel thiophene-containing compounds with the potential for significant therapeutic applications, thereby contributing to the advancement of drug discovery and development.

References

-

NROChemistry. Riley Oxidation. [Link]

-

Grokipedia. Riley oxidation. [Link]

-

Wikipedia. Riley oxidation. [Link]

-

Organic Syntheses. Phenylglyoxal. [Link]

-

YouTube. Riley Oxidation. [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

-

Organic Syntheses. Phenylglyoxal. [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

PubMed Central. Therapeutic importance of synthetic thiophene. [Link]

-

PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]

-

ResearchGate. (PDF) Therapeutic importance of synthetic thiophene. [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. adichemistry.com [adichemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Riley Oxidation | NROChemistry [nrochemistry.com]

- 13. m.youtube.com [m.youtube.com]

Spectroscopic Properties of Thiopheneglyoxal: A Comprehensive Technical Guide

Introduction

Thiopheneglyoxal, systematically known as thiophene-2,3-dicarboxaldehyde, is a pivotal heterocyclic dialdehyde that serves as a versatile building block in the synthesis of novel pharmaceutical agents, organic materials, and agrochemicals. The precise elucidation of its molecular structure and electronic properties is paramount for understanding its reactivity and for the rational design of new derivatives. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful analytical triad for the comprehensive characterization of this compound. This in-depth technical guide offers a detailed exploration of the spectroscopic properties of this compound, intended for researchers, scientists, and professionals in the field of drug development and materials science. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a thorough interpretation of the spectral data, supported by authoritative references.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Theoretical Principles

In NMR spectroscopy, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can induce a transition, or "spin flip," between these energy states. The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ).[2] Electrons surrounding a nucleus shield it from the external magnetic field, and the extent of this shielding depends on the electronegativity of neighboring atoms and the presence of pi systems. Additionally, the interaction between the spins of neighboring nuclei leads to the splitting of NMR signals, a phenomenon called spin-spin coupling, which provides valuable information about the connectivity of atoms.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra of this compound is outlined below. Instrument-specific parameters may require optimization.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[2]

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

Diagram 1: Logical Workflow for NMR Data Acquisition and Analysis

Caption: A streamlined workflow for NMR analysis of this compound.

Data Interpretation

The interpretation of the NMR spectra is key to confirming the structure of this compound.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show signals for the two thiophene ring protons and the two aldehyde protons.

-

Thiophene Protons (H-4 and H-5): These protons will appear as doublets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The proton at the 5-position (H-5) is expected to be downfield from the proton at the 4-position (H-4) due to the deshielding effect of the adjacent sulfur atom and the carbonyl group at the 3-position. The coupling constant between these two protons (³J_HH) is typically in the range of 4-6 Hz.

-

Aldehyde Protons (-CHO): The two aldehyde protons will appear as singlets in the highly deshielded region of the spectrum, typically between 9.5 and 10.5 ppm. Their distinct chemical shifts are due to their different chemical environments, being attached to the 2- and 3-positions of the thiophene ring.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the four carbons of the thiophene ring and the two carbonyl carbons of the aldehyde groups.

-

Thiophene Carbons: The four carbons of the thiophene ring will resonate in the aromatic region, typically between 120 and 150 ppm. The carbons directly attached to the electron-withdrawing aldehyde groups (C-2 and C-3) will be the most deshielded.

-

Carbonyl Carbons: The carbonyl carbons of the aldehyde groups will appear in the highly deshielded region of the spectrum, typically between 180 and 200 ppm.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-4 | ~7.2 - 7.5 | Doublet | ~4 - 6 |

| ¹H | H-5 | ~7.6 - 7.9 | Doublet | ~4 - 6 |

| ¹H | -CHO (at C-2) | ~9.8 - 10.2 | Singlet | - |

| ¹H | -CHO (at C-3) | ~9.9 - 10.3 | Singlet | - |

| ¹³C | C-2 | ~140 - 145 | - | - |

| ¹³C | C-3 | ~142 - 147 | - | - |

| ¹³C | C-4 | ~125 - 130 | - | - |

| ¹³C | C-5 | ~130 - 135 | - | - |

| ¹³C | -CHO (at C-2) | ~182 - 187 | - | - |

| ¹³C | -CHO (at C-3) | ~184 - 189 | - | - |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

Theoretical Principles

The bonds between atoms in a molecule are not rigid; they can stretch and bend. These vibrations are quantized and occur at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational frequencies.[6] The positions of the absorption bands in an IR spectrum are characteristic of the types of bonds and functional groups present in the molecule. For example, the strong absorption band between 1650 and 1750 cm⁻¹ is characteristic of a carbonyl (C=O) group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

Instrumental Setup and Data Acquisition:

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: Experimental Setup for ATR-FT-IR Spectroscopy

Caption: A simplified diagram of an ATR-FT-IR spectrometer setup.

Data Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the thiophene ring and the two aldehyde functional groups.

-

C-H Stretching (Aromatic): A weak to medium band is expected above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the thiophene ring.

-

C-H Stretching (Aldehyde): Two weak to medium bands are expected in the region of 2850-2700 cm⁻¹, characteristic of the C-H stretching vibration of the aldehyde groups. The presence of two bands is due to Fermi resonance.

-

C=O Stretching (Aldehyde): A very strong and sharp absorption band is expected in the region of 1700-1680 cm⁻¹. The conjugation of the carbonyl groups with the thiophene ring will shift this band to a lower frequency compared to a non-conjugated aldehyde. The presence of two adjacent carbonyl groups may lead to a splitting or broadening of this peak.

-

C=C Stretching (Thiophene Ring): Medium to weak absorption bands are expected in the region of 1600-1400 cm⁻¹ due to the C=C stretching vibrations within the thiophene ring.

-

C-S Stretching: A weak absorption band may be observed in the fingerprint region, typically around 800-600 cm⁻¹, corresponding to the C-S stretching vibration of the thiophene ring.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Thiophene) | 3100 - 3000 | Weak-Medium |

| C-H Stretch | Aldehyde | 2850 - 2700 | Weak-Medium |

| C=O Stretch | Aldehyde | 1700 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic (Thiophene) | 1600 - 1400 | Medium-Weak |

| C-S Stretch | Thiophene | 800 - 600 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] It is particularly useful for studying conjugated systems, such as the one present in this compound.

Theoretical Principles

Molecules with π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible region of the electromagnetic spectrum, which promotes these electrons from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy unoccupied molecular orbital (usually the lowest unoccupied molecular orbital, LUMO).[8] The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals. Conjugated systems, like this compound, have smaller HOMO-LUMO energy gaps, resulting in absorption at longer wavelengths. The primary electronic transitions observed in molecules like this compound are π → π* and n → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen such that the absorbance at λ_max is within the optimal range of the instrument (typically 0.2 - 1.0).

-

Prepare a blank solution containing only the solvent.

Instrumental Setup and Data Acquisition:

-

Fill a quartz cuvette with the blank solution and place it in the spectrometer to record a baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Diagram 3: Key Electronic Transitions in this compound

Caption: A simplified energy level diagram showing the main electronic transitions in this compound.

Data Interpretation

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to both π → π* and n → π* electronic transitions.

-

π → π Transitions:* Due to the extended conjugation between the thiophene ring and the two carbonyl groups, strong absorption bands corresponding to π → π* transitions are expected at relatively long wavelengths, likely in the near-UV region (around 250-350 nm).

-

n → π Transitions:* The non-bonding electrons on the oxygen atoms of the carbonyl groups can be excited to the π* orbitals. These n → π* transitions are typically of lower energy (longer wavelength) and lower intensity than the π → π* transitions. A weak absorption band may be observed as a shoulder on the main absorption peak or at a longer wavelength, potentially extending into the visible region, which could impart a yellowish color to the compound.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Description |

| π → π | ~250 - 350 | High | Strong absorption due to the conjugated system of the thiophene ring and carbonyls. |

| n → π | ~350 - 450 | Low | Weaker absorption from the non-bonding electrons on the carbonyl oxygens. |

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive and unambiguous confirmation of its molecular structure and electronic properties. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons in the molecule, while the IR spectrum confirms the presence of the key aldehyde and thiophene functional groups. The UV-Vis spectrum provides insights into the electronic transitions within the conjugated system. This detailed spectroscopic guide serves as a valuable resource for researchers and scientists, enabling the confident identification and utilization of this compound in the development of new pharmaceuticals and advanced materials. The provided protocols and data interpretation frameworks establish a self-validating system for the analysis of this important heterocyclic compound.

References

-

Chemistry LibreTexts. Experiment 11 — Infrared Spectroscopy. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

PubChem. Thiophene-2,3-dicarbaldehyde. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

SlidePlayer. UV-Vis Spectroscopy. [Link]

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

University of Calgary. 13.4 UV/VIS Spectroscopy The spectroscopy which utilizes the ultraviolet (UV) and visible (VIS) range of electromagnetic radiati. [Link]

-

The Bulletin of the Chemical Society of Japan. The Ultraviolet Spectra of the Thiophene Derivatives. [Link]

Sources

- 1. 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum [chemicalbook.com]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

An In-depth Technical Guide to Thiopheneglyoxal: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of thiopheneglyoxal, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights and methodologies.

Introduction: The this compound Scaffold

This compound, also known as 2-thienylglyoxal, is a bifunctional organic compound featuring a thiophene ring attached to a glyoxal moiety. This unique structure, possessing two reactive carbonyl groups, makes it a versatile precursor for the synthesis of a wide array of more complex heterocyclic systems. Its derivatives have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules.

This guide will primarily focus on 2-thienylglyoxal and its commonly available hydrate form, clarifying their properties and interconversion.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety. This compound is commercially available in both its anhydrous form and as a stable hydrate.

| Property | 2-Thienylglyoxal (Anhydrous) | 2-Thienylglyoxal Hydrate |

| CAS Number | 51445-63-7[1][2] | 138380-43-5[3] |

| Molecular Formula | C6H4O2S[2] | C6H6O3S[3][4] |

| Molecular Weight | 140.16 g/mol | 158.18 g/mol [4] |

| Appearance | - | - |

| Melting Point | 87 °C[2] | - |

| Boiling Point | 210.5 °C at 760 mmHg[2] | - |

| Density | 1.3 g/cm³[2] | - |

Note: Physical properties for the anhydrous form are provided. The hydrate may have different physical properties and is often used for its increased stability and ease of handling.

Synthesis of 2-Thienylglyoxal: The Riley Oxidation

The most established and reliable method for the synthesis of 2-thienylglyoxal is the Riley oxidation of 2-acetylthiophene using selenium dioxide (SeO2).[5] This reaction selectively oxidizes the α-methyl group of the ketone to an aldehyde, yielding the desired 1,2-dicarbonyl compound.

Mechanistic Insight

The mechanism of the Riley oxidation of a ketone like 2-acetylthiophene proceeds through several key steps:

-

Enolization: The reaction is initiated by the acid-catalyzed enolization of 2-acetylthiophene.

-

Electrophilic Attack: The enol form of the ketone then acts as a nucleophile, attacking the electrophilic selenium atom of selenium dioxide.

-

Rearrangement and Elimination: A series of rearrangements and the elimination of water and elemental selenium (Se) leads to the formation of the glyoxal product.

Experimental Protocol: Synthesis of Phenylglyoxal (Analogous Procedure)

Materials:

-

Acetophenone (1 mole)

-

Selenium dioxide (1 mole)

-

Dioxane (600 mL)

-

Water (20 mL)

Equipment:

-

1-L three-necked, round-bottomed flask

-

Liquid-sealed stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Claisen flask

Procedure:

-

In the 1-L three-necked flask, combine dioxane, selenium dioxide, and water.

-

Heat the mixture to 50-55 °C and stir until the selenium dioxide has completely dissolved.

-

Add the acetophenone in one portion.

-

Reflux the resulting mixture with continued stirring for four hours. During this time, elemental selenium will precipitate.

-

Decant the hot solution from the precipitated selenium.

-

Remove the dioxane and water by distillation through a short column.

-

Distill the crude phenylglyoxal under reduced pressure using a Claisen flask, collecting the fraction boiling at 95–97 °C/25 mmHg.

Self-Validation and Causality:

-

Solvent Choice: Dioxane is an effective solvent for both the starting material and the selenium dioxide. 95% ethanol can also be used as a solvent.[6]

-

Water: The addition of a small amount of water facilitates the dissolution of selenium dioxide.[6]

-

Temperature Control: Refluxing ensures the reaction proceeds at a steady and optimal rate.

-

Workup: Decanting the hot solution is crucial to separate the product from the insoluble selenium byproduct. Vacuum distillation is necessary to purify the final product, which may be prone to polymerization upon standing.[6]

Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of 2-thienylglyoxal lies in the differential reactivity of its two carbonyl groups, which allows for the construction of a variety of heterocyclic scaffolds. It is a key building block in multicomponent reactions for generating molecular diversity.

Synthesis of Quinoxalines

One of the most common applications of α-dicarbonyl compounds like 2-thienylglyoxal is their condensation with 1,2-diamines to form quinoxalines and related heterocyclic systems. This reaction is a cornerstone of heterocyclic chemistry.

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of the thiophene moiety can further modulate the pharmacological profile of these compounds.

Synthesis of Thiazole Derivatives

2-Thienylglyoxal can also serve as a precursor for the synthesis of thiazole-containing compounds, which are another class of heterocycles with significant therapeutic interest.[7] For instance, reaction with thiourea or its derivatives can lead to the formation of aminothiazoles. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Role in Drug Discovery and Medicinal Chemistry

The thiophene ring is a well-established bioisostere for the phenyl ring in drug design. Its presence can improve metabolic stability, enhance potency, and modulate the pharmacokinetic properties of a drug candidate. Consequently, 2-thienylglyoxal is a valuable starting material for the synthesis of novel drug-like molecules.

Heterocyclic compounds derived from 2-thienylglyoxal are being investigated for a range of therapeutic applications, leveraging the biological activities associated with both the thiophene core and the newly formed heterocyclic system. The ability to readily generate diverse libraries of such compounds makes 2-thienylglyoxal an important tool in early-stage drug discovery.

Safety and Handling

As a reactive dicarbonyl compound, appropriate safety precautions must be taken when handling 2-thienylglyoxal and its hydrate.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[8] For the hydrate, storage at 0-8 °C is recommended.[3]

-

Disposal: Dispose of chemical waste in accordance with local regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Riley oxidation and its ability to participate in a variety of cyclization reactions make it an attractive starting material for the preparation of diverse heterocyclic compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this important chemical intermediate in their drug discovery and development endeavors.

References

-

ChemSrc. (2025, September 15). 2-Thienylglyoxal | CAS#:51445-63-7. Retrieved from [Link]

-

UFine-Chem. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Kipnis, F., & Ornfelt, J. (1951). A Synthesis of Thiophene-2-glyoxal. Journal of the American Chemical Society, 73(2), 871-871.

-

PubChem. (n.d.). 2-Thienylglyoxal hydrate. Retrieved from [Link]

- Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67.

-

ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

- Matiychuk, V. S., Teslenko, Y. O., & Obushak, M. D. (2004). METHOD FOR SYNTHESIS OF 2-AMINO-5-(2-THIENYLMETHYL)THIAZOLE. Chemistry of Heterocyclic Compounds, 40(11), 1502-1503.

-

Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

Sources

- 1. 2-Thienylglyoxal | CAS#:51445-63-7 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. (2-Thienyl)glyoxal hydrate 95% | CAS: 138380-43-5 | AChemBlock [achemblock.com]

- 4. 2-Thienylglyoxal hydrate | C6H6O3S | CID 12250457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

An In-depth Technical Guide to the Solid-State Structure and Properties of Thiopheneglyoxal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopheneglyoxal, particularly in its stable monohydrate form, 2,2-dihydroxy-1-(thiophen-2-yl)ethanone, serves as a vital heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and the non-covalent interactions that govern its solid-state packing. This guide provides a comprehensive examination of the synthesis, crystallization, and detailed crystal structure of this compound monohydrate. We delve into the molecular conformation, the dominant intermolecular forces dictating the supramolecular assembly, and the established protocols for its preparation and characterization. This document serves as a technical resource, synthesizing established chemical principles with practical, field-proven methodologies to offer a holistic understanding of this important scaffold.

Introduction: The Significance of this compound

The thiophene ring is a privileged pharmacophore, appearing in numerous FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere for the phenyl ring. This compound, which combines the thiophene moiety with a reactive 1,2-dicarbonyl functional group, is a versatile precursor for the synthesis of more complex heterocyclic systems. In the solid state and aqueous environments, the glyoxal moiety is known to exist predominantly in its hydrated form, a geminal diol. This guide will focus on the stable, crystalline monohydrate, 2,2-dihydroxy-1-(thiophen-2-yl)ethanone, as this is the form most relevant to crystallographic analysis and practical applications.

Understanding the crystal structure is paramount. The precise arrangement of molecules in the lattice, governed by intermolecular forces like hydrogen bonding and π-π stacking, directly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1] For drug development professionals, controlling polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical aspect of formulation and regulatory approval.[1]

Synthesis and Crystallization

The most reliable and established method for synthesizing aryl glyoxals from their corresponding acetyl precursors is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent.[2][3] This reaction is known for its efficiency in oxidizing activated methylene groups adjacent to a carbonyl or aromatic system.

Synthesis Protocol: Oxidation of 2-Acetylthiophene

This protocol is adapted from the well-established procedure for phenylglyoxal synthesis.[4] The causality behind this choice lies in the chemical similarity between the acetyl groups of acetophenone and 2-acetylthiophene, making the reaction mechanism directly transferable.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend selenium dioxide (1.0 eq.) in a solvent mixture of dioxane and water (e.g., 30:1 v/v).

-

Dissolution: Gently heat the mixture to approximately 50-60°C and stir until the selenium dioxide completely dissolves, forming selenous acid in situ.

-

Addition of Precursor: Add 2-acetylthiophene (1.0 eq.) to the solution in a single portion.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). During the reaction, elemental selenium will precipitate as a black or reddish-brown solid.

-

Workup: After completion, decant the hot solution away from the precipitated selenium. Remove the dioxane and water via distillation.

-

Purification & Hydration: The crude this compound can be purified by vacuum distillation. To obtain the stable crystalline hydrate, dissolve the resulting yellow oil in 3-4 volumes of hot water and allow it to cool slowly. Colorless crystals of 2,2-dihydroxy-1-(thiophen-2-yl)ethanone will form upon standing.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation.

Protocol:

-

Prepare a saturated solution of purified 2,2-dihydroxy-1-(thiophen-2-yl)ethanone in a suitable solvent system (e.g., ethanol/water or acetone/hexane).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with parafilm.

-

Puncture the parafilm with a needle to allow for slow solvent evaporation over several days at room temperature.

-

Harvest the resulting single crystals for analysis.

Caption: Experimental workflow for the synthesis and crystallization of this compound monohydrate.

Crystal Structure and Intermolecular Interactions

Molecular Conformation

The molecule consists of a planar thiophene ring connected to a side chain containing the ketone and geminal diol groups. The key conformational parameter is the torsion angle between the plane of the thiophene ring and the plane of the carbonyl group. In related structures, this dihedral angle is typically small, indicating a high degree of conjugation.[7] The geminal diol will adopt a staggered conformation to minimize steric hindrance.

Hydrogen Bonding Network

The dominant force in the crystal packing of the monohydrate is expected to be an extensive network of intermolecular hydrogen bonds. The two hydroxyl groups of the geminal diol are excellent hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygens can act as acceptors. This leads to the formation of robust supramolecular synthons, such as hydrogen-bonded dimers and sheets, which stabilize the crystal lattice.[7]

π-π Stacking and Other Weak Interactions

Thiophene rings are known to participate in π-π stacking interactions, which are crucial for the stability of many organic crystals.[8] These interactions can occur in either a parallel-displaced or T-shaped (herringbone) arrangement.[9] In addition to π-π stacking, weaker C-H···O and C-H···S hydrogen bonds are also expected to play a significant role in the overall packing efficiency.[10] The interplay of these directional forces dictates the final crystal system, space group, and unit cell parameters.

Caption: Key intermolecular forces determining the crystal structure of this compound monohydrate.

Tabulated Crystallographic Parameters (Predicted)

Based on analogous structures, the following crystallographic parameters are anticipated. This table serves as a predictive guide for researchers undertaking experimental determination.

| Parameter | Predicted Value/System | Rationale / Comparative Compound |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules with directional H-bonds. |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Molecules lacking chirality often pack in centrosymmetric groups.[6] |

| Z (Molecules/Unit Cell) | 2 or 4 | Consistent with common space groups for this molecular size.[10] |

| O-H···O Bond Length | 1.8 - 2.2 Å | Typical range for strong hydrogen bonds in organic crystals.[7] |

| π-π Stacking Distance | 3.2 - 3.8 Å | Characteristic distance for aromatic ring interactions.[11] |

Spectroscopic and Physicochemical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the thiophene ring, typically in the aromatic region (δ 7.0-8.0 ppm). The two hydroxyl protons of the geminal diol will likely appear as a broad singlet, and the proton on the adjacent carbon will appear as a singlet, with its chemical shift influenced by the adjacent carbonyl and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. Two signals will be in the carbonyl/ketal region (δ > 180 ppm for C=O, δ ~90-100 ppm for C(OH)₂), and four signals will correspond to the carbons of the thiophene ring (δ 120-150 ppm).[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded diol. A sharp, strong peak around 1650-1680 cm⁻¹ will correspond to the C=O stretching of the ketone.

-

Mass Spectrometry (MS): While the hydrate is the stable solid form, mass spectrometry will likely show the mass of the anhydrous this compound, as the water molecule is easily lost under high vacuum and ionization conditions.

Conclusion and Future Outlook

The crystal structure of this compound monohydrate is dictated by a robust network of O-H···O hydrogen bonds, complemented by weaker π-π stacking and C-H···X interactions. This guide provides a scientifically grounded framework for its synthesis, crystallization, and structural analysis. By understanding the causal relationships between molecular structure and solid-state packing, researchers in drug development and materials science can better predict and control the bulk properties of materials derived from this versatile heterocyclic scaffold. Future work should focus on obtaining a definitive single-crystal X-ray structure to validate these predictions and explore the potential for polymorphism, which could have significant implications for its application in pharmaceutical formulations.

References

-

Crundwell, G., Meskill, T., Sayers, D., & Kantardjieff, K. (2002). 1,2-Di-2-thienyl-2-hydroxyethanone (2,2'-thenoin). Acta Crystallographica Section E: Structure Reports Online, 58(6), o666-o667. Available at: [Link]

-

Gong, Y., et al. (2005). Intermolecular Forces and Functional Group Effects in the Packing Structure of Thiophene Derivatives. Crystal Growth & Design, 5(2), 523-530. Available at: [Link]

-

Di Grande, A., et al. (2020). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Molecules, 25(18), 4247. Available at: [Link]

-

Praveen, G., et al. (2017). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Der Pharma Chemica, 9(14), 63-69. Available at: [Link]

-

Wang, J., et al. (2019). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design, 25(40), 4258-4269. Available at: [Link]

-

Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67. Available at: [Link]

-

Henry, G. W. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. eMagRes, 4, 119-134. Available at: [Link]

-

PubChem. (n.d.). (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone. Retrieved January 17, 2026, from [Link]

-

Tsuzuki, S., et al. (2002). Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. Journal of the American Chemical Society, 124(7), 1220-1229. Available at: [Link]

-

Zhang, H., et al. (2014). Crystal structure of 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine, C12H12N2S2. Zeitschrift für Kristallographie - New Crystal Structures, 229(1), 57-58. Available at: [Link]

-

Nirpal, P., & Sathyamoorthi, S. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Acta Crystallographica Section C: Structural Chemistry, C81, 1-6. Available at: [Link]

-

Mlochowski, J., & Wojtowicz-Mlochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(6), 10205-10243. Available at: [Link]

-

Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-58. Available at: [Link]

-

Michailoudi, G., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics, 21(4), 2649-2663. Available at: [Link]

-

ChemSynthesis. (n.d.). 1-thiophen-2-yl-ethanone. Retrieved January 17, 2026, from [Link]

- Google Patents. (2017). A kind of preparation method of 2 acetyl thiophene. CN106892895A.

-

Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Available at: [Link]

-

Ptaszek, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1867. Available at: [Link]

-

da Silva, Y. K. C., et al. (2018). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Anais da Academia Brasileira de Ciências, 90(2), 1775-1791. Available at: [Link]

-

Xiao, Z.-P., et al. (2009). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone | C10H8O2S2 | CID 725360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 138380-43-5|2,2-Dihydroxy-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Thiopheneglyoxal in Modern Chemistry

An In-depth Technical Guide to the Solubility of Thiopheneglyoxal in Organic Solvents

This compound, a derivative of the sulfur-containing heterocycle thiophene, is a molecule of considerable interest in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties and versatile reactivity make it a valuable building block in the synthesis of novel pharmaceuticals and organic materials.[1] A fundamental yet critical parameter governing its utility is its solubility in organic solvents. Understanding and predicting how this compound dissolves is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies like crystallization, and the formulation of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the principles governing this compound's solubility, a robust experimental protocol for its quantitative determination, and predictive insights into its behavior across a spectrum of common organic solvents.

Part 1: Theoretical Foundations of Solubility

The solubility of a compound is dictated by the balance of intermolecular forces between the solute (this compound) and the solvent. The guiding principle is the well-established axiom: "like dissolves like."[2][3][4][5] This means that substances with similar polarities and intermolecular forces are more likely to form a homogeneous solution.[6]

Molecular Structure Analysis of this compound

To predict its solubility, we must first analyze the structure of this compound. It consists of two key components:

-

A Thiophene Ring: A five-membered aromatic ring containing a sulfur atom. This part of the molecule is relatively nonpolar and contributes to van der Waals forces, specifically London dispersion forces.

-

A Glyoxal Group (-C(O)C(O)H): A dicarbonyl moiety attached to the thiophene ring. The two carbonyl groups are highly polar due to the large electronegativity difference between carbon and oxygen. This creates significant dipole moments.

The presence of both a nonpolar aromatic ring and a highly polar side chain makes this compound a molecule with dual characteristics. Its overall solubility will depend on which feature dominates the interaction with a given solvent.

Key Intermolecular Forces at Play

The interaction between this compound and a solvent can be described by three primary forces:[7]

-

London Dispersion Forces: These are weak, transient attractions that occur in all molecules. They will be the primary force of attraction between this compound and nonpolar solvents.

-

Dipole-Dipole Interactions: These are stronger electrostatic attractions between the permanent positive end of one polar molecule and the negative end of another. The dicarbonyl group of this compound makes it capable of strong dipole-dipole interactions with polar solvents.[8]

-

Hydrogen Bonding: This is a special, stronger type of dipole-dipole interaction. This compound's carbonyl oxygens can act as hydrogen bond acceptors , but it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.

The interplay of these forces with different solvent classes determines solubility.

dot

Caption: Intermolecular forces between this compound and solvent classes.

Part 2: Predictive Solubility Profile

While precise quantitative data is best determined experimentally, we can make strong qualitative predictions based on molecular principles. Organic solvents are typically classified by their polarity and their ability to donate hydrogen bonds.[9][10][11][12]

-

Polar Protic Solvents: Possess at least one hydrogen atom connected to an electronegative atom (e.g., O-H, N-H). Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: Possess a dipole moment but lack an O-H or N-H bond. Examples include acetone, dimethyl sulfoxide (DMSO), and acetonitrile.

-

Nonpolar Solvents: Have little to no dipole moment. Examples include hexane, toluene, and diethyl ether.

The following table summarizes the predicted solubility of this compound in representative organic solvents.

| Solvent Class | Representative Solvent | Key Interaction with this compound | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bond Acceptance, Dipole-Dipole | High | The solvent's hydroxyl group can hydrogen bond with the carbonyl oxygens of this compound, and strong dipole-dipole interactions are also present. |

| Polar Aprotic | Acetone, Acetonitrile | Strong Dipole-Dipole | High | The strong dipoles of both the solvent and the glyoxal group lead to favorable electrostatic interactions, overcoming the nonpolar nature of the thiophene ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Strong Dipole-Dipole | Very High | DMSO is a highly polar aprotic solvent, making it an excellent solvent for polar organic molecules like this compound. |

| Nonpolar | Toluene, Benzene | Dispersion Forces, π-π Stacking | Moderate | The aromatic nature of both the solvent and the thiophene ring allows for favorable π-π stacking interactions, while dispersion forces help solvate the molecule. |

| Nonpolar | Hexane, Cyclohexane | Dispersion Forces | Low | The energy required to break the strong dipole-dipole interactions between this compound molecules is not compensated by the weak dispersion forces with the nonpolar solvent.[8] |

| Slightly Polar | Dichloromethane (DCM) | Dipole-Dipole, Dispersion | Moderate to High | DCM has a moderate dipole moment and can effectively solvate both the polar and nonpolar parts of the this compound molecule. |

| Slightly Polar | Diethyl Ether | Dipole-Dipole, Dispersion | Low to Moderate | While slightly polar, the bulky ethyl groups may sterically hinder effective solvation of the polar glyoxal moiety. |

Part 3: Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental method is required. The isothermal shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a solid in a liquid due to its reliability and reproducibility.[13][14]

The Isothermal Shake-Flask Method: A Self-Validating System

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Step-by-Step Methodology:

-

Preparation of a Supersaturated System:

-

Action: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" is critical; there must be visible undissolved solid at the end of the experiment.

-

Causality: Using an excess of the solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[13]

-

-

Equilibration:

-

Action: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours).

-

Causality: Continuous agitation maximizes the surface area for dissolution, while a long incubation period ensures that the system reaches a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[15][16] Some protocols may use gentle heating to accelerate dissolution, followed by cooling and seeding to ensure the stable polymorph precipitates.[17]

-

-

Phase Separation:

-

Action: Allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully draw the supernatant (the clear, saturated solution) using a syringe and immediately pass it through a syringe filter into a clean vial.

-

Causality: This step is crucial to separate the dissolved solute from the undissolved solid. Filtration removes any microscopic particles that could falsely elevate the measured concentration.

-

-

Quantification:

-

Action: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the analytical instrument. Measure the concentration using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Causality: A calibration curve, prepared with known concentrations of this compound, ensures that the instrumental response can be accurately converted into a concentration value (e.g., in mg/mL or mol/L).

-

-

Data Reporting:

-

Action: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility as mass/volume (e.g., g/L) or molarity (mol/L) at the specified temperature.

-

Causality: Stating the temperature is essential as solubility is a temperature-dependent property.

-

dot

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Conclusion

References

-

Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

-

Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

-

Title: Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications Source: Maricopa Open Digital Press URL: [Link]

-

Title: CLASSIFICATION OF SOLVENTS Source: University of Technology Sydney URL: [Link]

-

Title: Reagents & Solvents: Solvents and Polarity Source: University of Rochester, Department of Chemistry URL: [Link]

-

Title: Understanding 'Like Dissolves Like': The Chemistry Behind Solubility Source: Oreate AI Blog URL: [Link]

-

Title: Polar Protic and Aprotic Solvents Source: Chemistry LibreTexts URL: [Link]

-

Title: 2.12: Intermolecular Forces and Solubilities Source: Chemistry LibreTexts URL: [Link]

-

Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: Ch 2 - Part 7 - Solvents Source: YouTube URL: [Link]

-

Title: 2.6: Intermolecular Force and Physical Properties of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Polarity of Solvents Source: University of Wisconsin-Madison URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2.6.1: Like Dissolves Like Source: Chemistry LibreTexts URL: [Link]

-

Title: 6.3: Intermolecular Forces in Solutions Source: Chemistry LibreTexts URL: [Link]

-

Title: 38: Using "like dissolves like" to predict solubility Source: YouTube URL: [Link]

-

Title: 2-Thienylglyoxal Source: Chemsrc URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. idc-online.com [idc-online.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability and Storage of Thiopheneglyoxal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopheneglyoxal, a key building block in medicinal chemistry and organic synthesis, possesses a unique chemical structure comprising a thiophene ring and a glyoxal moiety. This guide provides a comprehensive overview of the chemical stability of this compound, outlining potential degradation pathways and offering evidence-based best practices for its storage and handling. By understanding the intrinsic reactivity of this compound, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document details protocols for assessing stability through forced degradation studies and the development of stability-indicating analytical methods, empowering scientists to maintain the quality of this compound in their laboratories.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, often available as its more stable hydrate form, 2,2-dihydroxy-1-(thiophen-2-yl)ethanone, is a valuable reagent in the synthesis of a wide range of heterocyclic compounds and complex organic molecules. Its bifunctional nature, with the reactive dicarbonyl unit and the aromatic thiophene ring, allows for diverse chemical transformations. The thiophene moiety is a common scaffold in many pharmaceutical agents, imparting specific physicochemical and biological properties. Consequently, the purity and stability of this compound are of paramount importance in drug discovery and development.

This guide serves as a technical resource for laboratory personnel, providing a deep dive into the chemical behavior of this compound to ensure its effective utilization and long-term stability.

The Chemical Stability of this compound: A Tale of Two Moieties

The stability of this compound is intrinsically linked to the chemical properties of its two key functional groups: the thiophene ring and the α-ketoaldehyde (glyoxal) side chain. Both are susceptible to degradation under various conditions, and understanding these vulnerabilities is crucial for preserving the compound's integrity.

The Thiophene Ring: Susceptibility to Oxidation

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides. These oxidized species are often more reactive than the parent thiophene and can undergo further reactions, such as dimerization or reaction with nucleophiles.[1][2] Studies on the degradation of thiophene itself have shown that it can be broken down through oxidative pathways, yielding intermediates like thiophene 1-oxide and thiophen-2-ol.[3] This suggests that a primary degradation pathway for this compound likely involves the oxidation of the thiophene ring.

The Glyoxal Moiety: A Hub of Reactivity

The α-ketoaldehyde functional group is highly reactive and prone to several degradation pathways:

-

Hydration and Oligomerization: Glyoxals readily exist in equilibrium with their hydrate forms in the presence of water. This compound is commonly supplied as a stable hydrate for this reason. However, under certain conditions, these hydrates can undergo self-condensation or polymerization reactions, leading to the formation of complex oligomeric mixtures.

-

Oxidation: The aldehydic proton of the glyoxal is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, thiophene-2-glyoxylic acid.

-

Cannizzaro-type Reactions: In the presence of a strong base, glyoxals can undergo disproportionation reactions to yield a mixture of an α-hydroxy acid and an alcohol.

-

Reactivity with Nucleophiles: The electrophilic carbonyl carbons are susceptible to attack by nucleophiles, such as amines, which can be present as impurities or in reaction mixtures. This can lead to the formation of colored adducts and impurities.

Proposed Degradation Pathways

Based on the known chemistry of thiophenes and aldehydes, the following degradation pathways for this compound are proposed:

Figure 2: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Subject aliquots of the stock solution to the following stress conditions:

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 3% hydrogen peroxide.

-

Thermal: Heat the solution at 60°C.

-

Photolytic: Expose the solution to UV and visible light.

-

-

Monitor the degradation at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining intact drug. [4][5][6] Key Steps in Method Development:

-

Column Selection: A C18 column is a good starting point for the separation of this compound and its potential degradation products.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection is suitable for this compound due to the presence of the thiophene chromophore.

-

Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of all peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the this compound peak in the stressed samples to ensure it is not co-eluting with any degradation products.

Interpretation of Stability Data

The data from the forced degradation study will provide valuable insights into the stability of this compound:

-

Degradation Profile: Identify the conditions under which the compound is most and least stable.

-

Degradation Products: The chromatograms will reveal the number and relative amounts of degradation products formed under each stress condition.

-

Mass Balance: The sum of the assay of the parent compound and the impurities should be close to 100%, indicating that all major degradation products are being detected.

Conclusion

This compound is a reactive yet valuable molecule in chemical synthesis. Its stability is governed by the inherent properties of the thiophene ring and the glyoxal side chain. By understanding its susceptibility to oxidation and nucleophilic attack, and by implementing proper storage and handling procedures, researchers can ensure the integrity of this important reagent. The use of forced degradation studies coupled with the development of a stability-indicating HPLC method provides a robust framework for assessing and monitoring the stability of this compound, ultimately leading to more reliable and reproducible scientific outcomes.

References

- Radiolytic degradation of thiophene: Performance, pathway and toxicity evalu

- Radiolytic degradation of thiophene: Performance, pathway and toxicity evalu

- Stability Indicating HPLC Method Development: A Review - IJPPR. (URL not available)

- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - Frontiers. (URL not available)

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL not available)

- Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL not available)

- Stability Indicating HPLC Method Development –A Review - IJTSRD. (URL not available)

- Development and Characteristics Analysis of Novel Hydrated Salt Composite Adsorbents for Thermochemical Energy Storage - MDPI. (URL not available)

- Lawesson's Reagent - Organic Chemistry Portal. (URL not available)

- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Public

- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchG

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern

- Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chrom

- 2-THIOPHENEGLYOXAL HYDRATE | 138380-43-5 - ChemicalBook. (URL not available)

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Electrochemical Properties of Thiopheneglyoxal

Foreword: Unveiling the Redox Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals dedicated to advancing the frontiers of molecular science, this guide offers a deep dive into the electrochemical characteristics of thiopheneglyoxal (thiophene-2,3-dicarbaldehyde). While a seemingly niche molecule, its unique structural motif—a thiophene ring functionalized with adjacent dicarbonyl groups—positions it as a compound of significant interest for applications ranging from materials science to medicinal chemistry.

This document moves beyond a simple recitation of facts. It is designed to provide a foundational understanding of the principles governing the electrochemical behavior of this compound, grounded in established theory and analogous systems. We will explore its synthesis, delve into the intricacies of its redox activity, and provide actionable experimental protocols. Our aim is to empower you with the knowledge to not only replicate and validate these findings but also to innovate and expand upon them.

The Genesis of this compound: A Synthetic Perspective

The journey into the electrochemical properties of any compound begins with its synthesis. A reliable and well-characterized synthetic route is paramount for obtaining the high-purity material necessary for accurate electrochemical analysis. While various methods exist for the synthesis of thiophene derivatives, a particularly relevant approach for this compound involves the transformation of 2,3-dimethylthiophene.[1]

A robust method for the preparation of 2,3-thiophenedicarboxaldehyde involves a two-step process starting from 2,3-dimethylthiophene.[1] The initial step is a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.[1] This selectively brominates the methyl groups to yield 2,3-di(bromomethyl)thiophene.[1] The subsequent step is a Sommelet reaction, where the dibrominated intermediate reacts with hexamethylenetetramine in a suitable solvent like chloroform.[1] This reaction proceeds through a series of intermediates to ultimately yield the desired 2,3-thiophenedicarboxaldehyde.[1]

Diagram: Synthesis of this compound

Caption: Synthetic pathway to this compound.

The Electrochemical Heart of this compound: Redox Behavior

The electrochemical personality of this compound is dominated by the interplay between the electron-rich thiophene ring and the electron-withdrawing dicarbonyl substituents. This unique arrangement suggests a rich and complex redox chemistry. Based on the behavior of analogous α-dicarbonyl compounds and substituted thiophenes, we can anticipate the key electrochemical events.

The Reduction Pathway: A Stepwise Acceptance of Electrons

The primary electrochemical activity of this compound is expected to be its reduction at the dicarbonyl moiety. The adjacent carbonyl groups will significantly influence each other's reactivity. The reduction is likely to proceed in a stepwise manner, involving the formation of radical anions and dianions.

The electrochemical reduction of glyoxal on copper electrodes has been shown to produce a variety of products, including ethanol, ethylene glycol, and acetaldehyde.[2][3] This indicates that the carbonyl groups are indeed electrochemically active and can undergo multi-electron reduction processes. Studies on other α-dicarbonyl compounds have also revealed their propensity for electrochemical reduction.[4]